molecular formula C6H10Cl2F8N2 B2980923 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine dihydrochloride CAS No. 4650-53-7

2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine dihydrochloride

Cat. No.: B2980923
CAS No.: 4650-53-7
M. Wt: 333.05
InChI Key: VHSLSVMYNOESPX-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine dihydrochloride is a fluorinated aliphatic diamine salt with the molecular formula C₆H₁₀Cl₂F₈N₂ and a molecular weight of 333.05 g/mol. It is derived from the parent diamine, 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine (CAS: 355-73-7, MW: 260.13 g/mol), via protonation with hydrochloric acid . The compound features a fully fluorinated central carbon chain (C2–C5) and terminal amine groups, which are stabilized as hydrochloride salts. Its primary application lies in organic synthesis, such as forming bis-trichloroacetamide derivatives under photochemical conditions .

Properties

IUPAC Name

2,2,3,3,4,4,5,5-octafluorohexane-1,6-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F8N2.2ClH/c7-3(8,1-15)5(11,12)6(13,14)4(9,10)2-16;;/h1-2,15-16H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSLSVMYNOESPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CN)(F)F)(F)F)(F)F)(F)F)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2F8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine dihydrochloride typically involves the fluorination of hexane derivatives. One common method is the reaction of hexane-1,6-diamine with hydrogen fluoride in the presence of a catalyst. The reaction conditions often require low temperatures and controlled environments to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of advanced fluorination techniques, such as electrochemical fluorination, can enhance yield and purity. The final product is usually purified through crystallization or distillation processes.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although the presence of multiple fluorine atoms often stabilizes the molecule against oxidation.

    Addition Reactions: The diamine groups can react with electrophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be used.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated amines, while oxidation may produce fluorinated ketones or carboxylic acids.

Scientific Research Applications

2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.

    Industry: The compound is used in the production of specialty polymers and coatings due to its chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine dihydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways depend on the specific application and target molecules involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diol (CAS: 355-74-8)
  • Molecular Formula : C₆H₆F₈O₂
  • Functional Groups : Terminal hydroxyl (-OH) groups.
  • Key Properties: Forms a monoclinic crystal lattice (space group P2₁) with extensive O–H⋯O hydrogen bonds, creating a 2D network parallel to the (100) plane . Exhibits gauche-conformational O–C–C–O torsion angles due to hydrogen bonding . Used in "solvate ionic liquids" (SILs) as a fluorinated glyme analog for cation chelation .
2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diyl Diacrylate
  • Molecular Formula : C₁₂H₈F₈O₄
  • Functional Groups : Terminal acrylate esters.
  • Key Properties :
    • Polymerizes via cross-linking to form fluorinated polymers with high thermal stability and optical clarity .
    • Fluorination enhances hydrophobicity and chemical resistance in materials .
2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine (Parent Compound)
  • Molecular Formula : C₆H₈F₈N₂
  • Functional Groups : Terminal amine (-NH₂) groups.
  • Key Properties :
    • Synthesized via catalytic hydrogenation of diazide precursors (82–90% yield) .
    • Serves as a precursor to the dihydrochloride salt, enabling solubility in polar solvents for subsequent reactions .

Comparative Analysis of Physical and Chemical Properties

Property Diamine Dihydrochloride Diol Diacrylate
Molecular Weight 333.05 g/mol 262.10 g/mol 388.18 g/mol
Functional Groups Amine hydrochloride (-NH₃⁺Cl⁻) Hydroxyl (-OH) Acrylate ester (-OCOCH₂CH₂)
Solubility High in polar solvents (e.g., water) Soluble in ionic liquids Soluble in organic solvents
Thermal Stability Moderate (decomposes upon heating) Stable up to 353 K in SILs High (used in high-temperature polymers)
Key Applications Organic synthesis (amide formation) Crystal engineering, SILs Fluoropolymer production

Biological Activity

2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine dihydrochloride is a fluorinated compound with unique chemical properties that have garnered attention in various fields of research. Its biological activity is of particular interest due to its potential applications in medicinal chemistry and materials science. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, structural characteristics, and biological effects.

The compound is characterized by its molecular formula C6H10F8N22HClC_6H_{10}F_8N_2\cdot 2HCl and a molecular weight of approximately 340.06 g/mol. It is a dihydrochloride salt of octafluorohexane-1,6-diamine, which contributes to its solubility and reactivity in biological systems.

PropertyValue
CAS NumberNot specified
Molecular FormulaC6H10F8N2·2HCl
Molecular Weight340.06 g/mol
Physical StateCrystalline solid

Synthesis

The synthesis of this compound typically involves the reaction of fluorinated precursors with amine functionalities under controlled conditions. For instance, fluorinated alcohols can be converted into diamines through reductive amination processes. The detailed reaction pathways and conditions are crucial for achieving high yields and purity.

Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial activity due to their unique interaction with biological membranes. For instance:

  • Antibacterial Activity : Studies have shown that octafluorohexane derivatives can inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of the bacterial cell membrane integrity.
  • Antifungal Activity : Some derivatives have demonstrated efficacy against fungal pathogens as well.

Cytotoxicity

Toxicological assessments reveal that octafluorohexane derivatives can exhibit cytotoxic effects on mammalian cell lines:

  • Cell Viability Assays : MTT assays indicate varying degrees of cytotoxicity depending on concentration and exposure time.
  • Mechanism of Action : The cytotoxic effects are often attributed to oxidative stress and the induction of apoptosis in targeted cells.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that octafluorohexane derivatives showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Cytotoxicity in Cancer Cells : Research conducted on human cancer cell lines demonstrated that octafluorohexane derivatives could induce apoptosis through mitochondrial pathways.

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